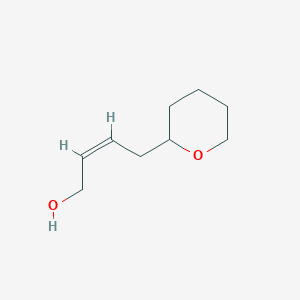
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring attached to a butenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.
Attachment of the Butenol Chain: The butenol chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving tetrahydropyran derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration around the double bond.
4-(Tetrahydro-2H-pyran-2-yl)butan-1-ol: A saturated analog without the double bond.
4-(Tetrahydro-2H-pyran-2-yl)but-2-yn-1-ol: An alkyne analog with a triple bond.
Uniqueness
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different physical and chemical properties compared to its E-isomer and other analogs.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(Z)-4-(oxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h1,3,9-10H,2,4-8H2/b3-1- |
InChI-Schlüssel |
CVGWPYGYGNRVMF-IWQZZHSRSA-N |
Isomerische SMILES |
C1CCOC(C1)C/C=C\CO |
Kanonische SMILES |
C1CCOC(C1)CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


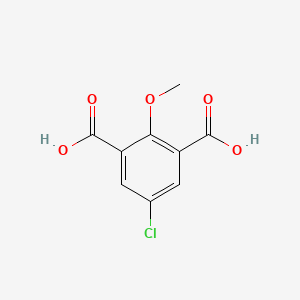
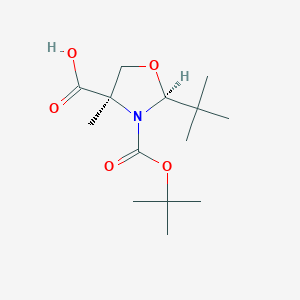
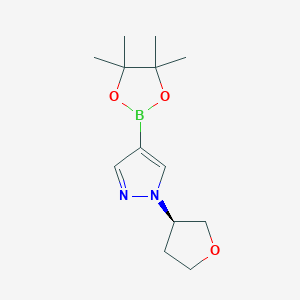
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)


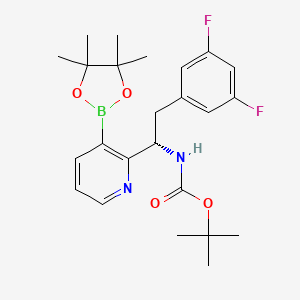
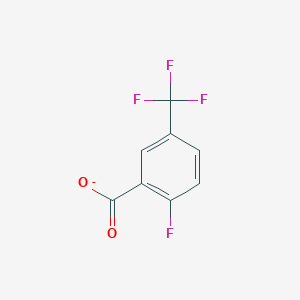
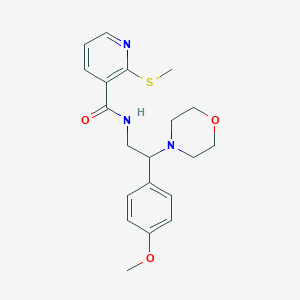
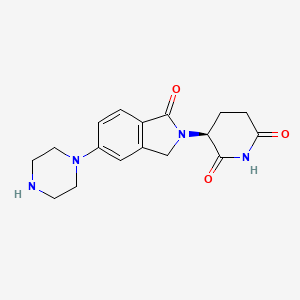
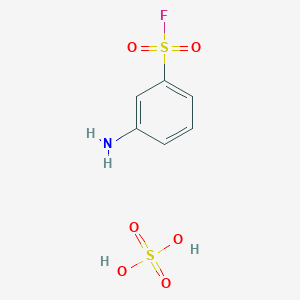
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

